

Application Notes and Protocols: Ortho-Phenanthroline as a Redox Indicator

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Compound of Interest

Compound Name: *ortho-Phenanthroline*

Cat. No.: *B080953*

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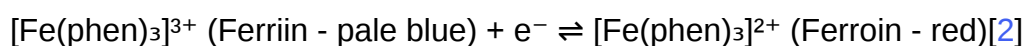
Audience: Researchers, scientists, and drug development professionals.

Introduction

Ortho-phenanthroline (o-phenanthroline) is a heterocyclic organic compound that serves as a bidentate ligand in coordination chemistry.[1] Its most prominent application in titrimetric analysis is as a component of the redox indicator ferroin. Ferroin is the tris(1,10-phenanthroline)iron(II) complex, $[\text{Fe}(\text{o-phen})_3]^{2+}$. [2] This complex exhibits a distinct and reversible color change upon oxidation, making it an excellent indicator for various redox titrations, particularly in cerimetry and with potassium dichromate. [3][4] The oxidized form, ferriin ($[\text{Fe}(\text{o-phen})_3]^{3+}$), is pale blue, while the reduced ferroin form is a vibrant red. [4] This sharp color transition provides a clear and sensitive endpoint determination in acidic solutions. [4]

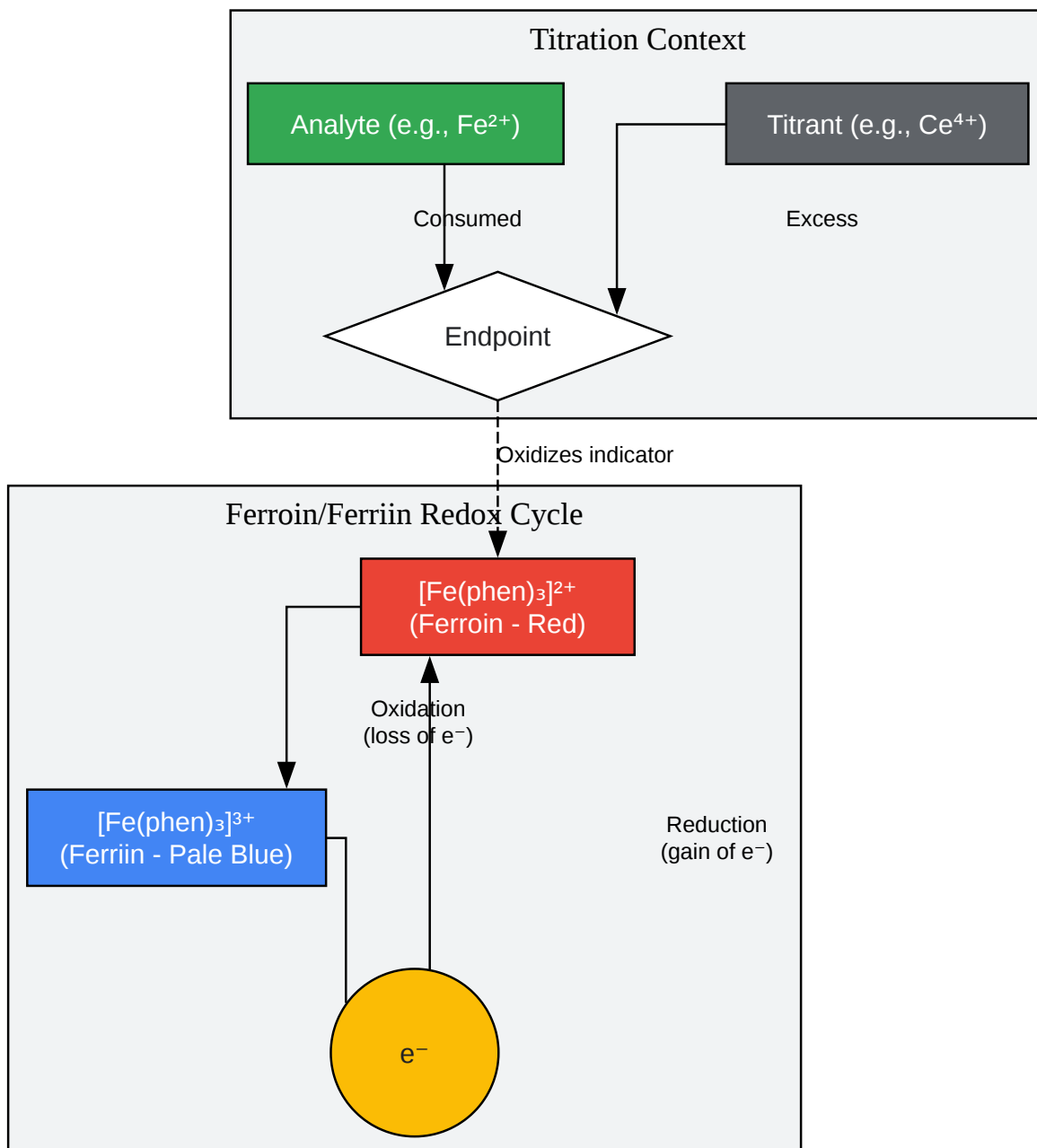
Mechanism of Action

The utility of ferroin as a redox indicator lies in the reversible oxidation-reduction of the central iron atom within the stable phenanthroline complex. The ligand itself stabilizes both the Fe(II) and Fe(III) ions. [5] The redox reaction is as follows:



The standard potential for this redox change is approximately +1.06 V in 1 M H_2SO_4 . [2][6] This high potential makes it suitable for titrations with strong oxidizing agents like cerium(IV) and

potassium dichromate.[7][8]



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Redox mechanism of the ferroin indicator.

Quantitative Data

The key properties of **ortho-phenanthroline** and its iron complexes as redox indicators are summarized below.

Property	Value	Reference
Ferriin Complex	$[\text{Fe}(\text{C}_{12}\text{H}_8\text{N}_2)_3]\text{SO}_4$	[2]
Molar Mass	596.27 g/mol	[2]
Redox Potential (E°)	+1.06 V (in 1 M H_2SO_4)	[2][6]
Color (Reduced Form)	Red	[4]
Color (Oxidized Form)	Pale Blue	[4]
Maximum Absorbance (λ_{max})	510 nm (for Fe(II) complex)	[6][9]

Substituted phenanthroline indicators offer a range of redox potentials, allowing for selection based on the specific titration system.

Indicator	Redox Potential (E°) in 1 M H_2SO_4	Reference
5-Nitro-1,10-phenanthroline (Nitroferriin)	1.25 V	[10]
5-Methyl-1,10-phenanthroline	1.02 V	[10]

Experimental Protocols

Protocol 1: Preparation of Ferriin Indicator Solution (0.025 M)

This protocol details the standard method for preparing the ferriin indicator solution.

Materials:

- 1,10-Phenanthroline monohydrate ($\text{C}_{12}\text{H}_8\text{N}_2 \cdot \text{H}_2\text{O}$)
- Ferrous sulfate heptahydrate ($\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$)

- Deionized water
- 100 mL volumetric flask
- Analytical balance

Procedure:

- Weigh 1.485 g of 1,10-phenanthroline monohydrate and 0.695 g of ferrous sulfate heptahydrate ($\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$).[\[9\]](#)
- Dissolve both solids in approximately 70 mL of deionized water in a 100 mL volumetric flask.[\[11\]](#)
- Once fully dissolved, dilute the solution to the 100 mL mark with deionized water.[\[11\]](#)
- Mix the solution thoroughly. Store in a well-stoppered bottle.

Quality Control: A sensitivity test can be performed by adding 0.1 mL of the prepared indicator solution to 50 mL of 1 M sulfuric acid. Upon the addition of 0.1 mL of 0.1 M ceric ammonium nitrate, the color should change from red to light blue.[\[11\]](#)

Protocol 2: Titration of Ferrous Iron (Fe^{2+}) with Potassium Dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$)

This protocol is suitable for the determination of iron(II) concentration in a sample.[\[12\]](#)

Materials:

- Unknown ferrous iron sample (e.g., ferrous ammonium sulfate)
- Standardized potassium dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$) solution (primary standard)
- Ferroin indicator solution (prepared as in Protocol 1)
- Sulfuric acid (H_2SO_4), concentrated
- Phosphoric acid (H_3PO_4), 85%

- Deionized water
- Burette, pipette, Erlenmeyer flasks

Procedure:

- Accurately weigh a sample containing ferrous iron and dissolve it in a mixture of 30 mL of dilute sulfuric acid and 100 mL of deionized water.[\[13\]](#)
- To the analyte solution, add 7 mL of 85% phosphoric acid.[\[13\]](#) The phosphoric acid complexes with the Fe^{3+} ions produced during the titration, which sharpens the endpoint.[\[13\]](#)
- Add 2-3 drops of the ferroin indicator solution to the flask.
- Titrate the solution with the standardized potassium dichromate solution. The endpoint is reached when the color changes from the greenish tint of the solution to a sharp and permanent reddish-brown or violet-blue.[\[14\]](#)[\[15\]](#)
- Record the volume of $\text{K}_2\text{Cr}_2\text{O}_7$ solution used.

Reaction: $\text{Cr}_2\text{O}_7^{2-} + 6 \text{Fe}^{2+} + 14 \text{H}^+ \rightarrow 2 \text{Cr}^{3+} + 6 \text{Fe}^{3+} + 7 \text{H}_2\text{O}$ [\[12\]](#)[\[16\]](#)

Protocol 3: Cerate Oxidimetry of an Organic Compound (e.g., Dihydroartemisinin)

This protocol outlines a back-titration method for the quantification of a substance that can be oxidized by cerium(IV).[\[17\]](#)

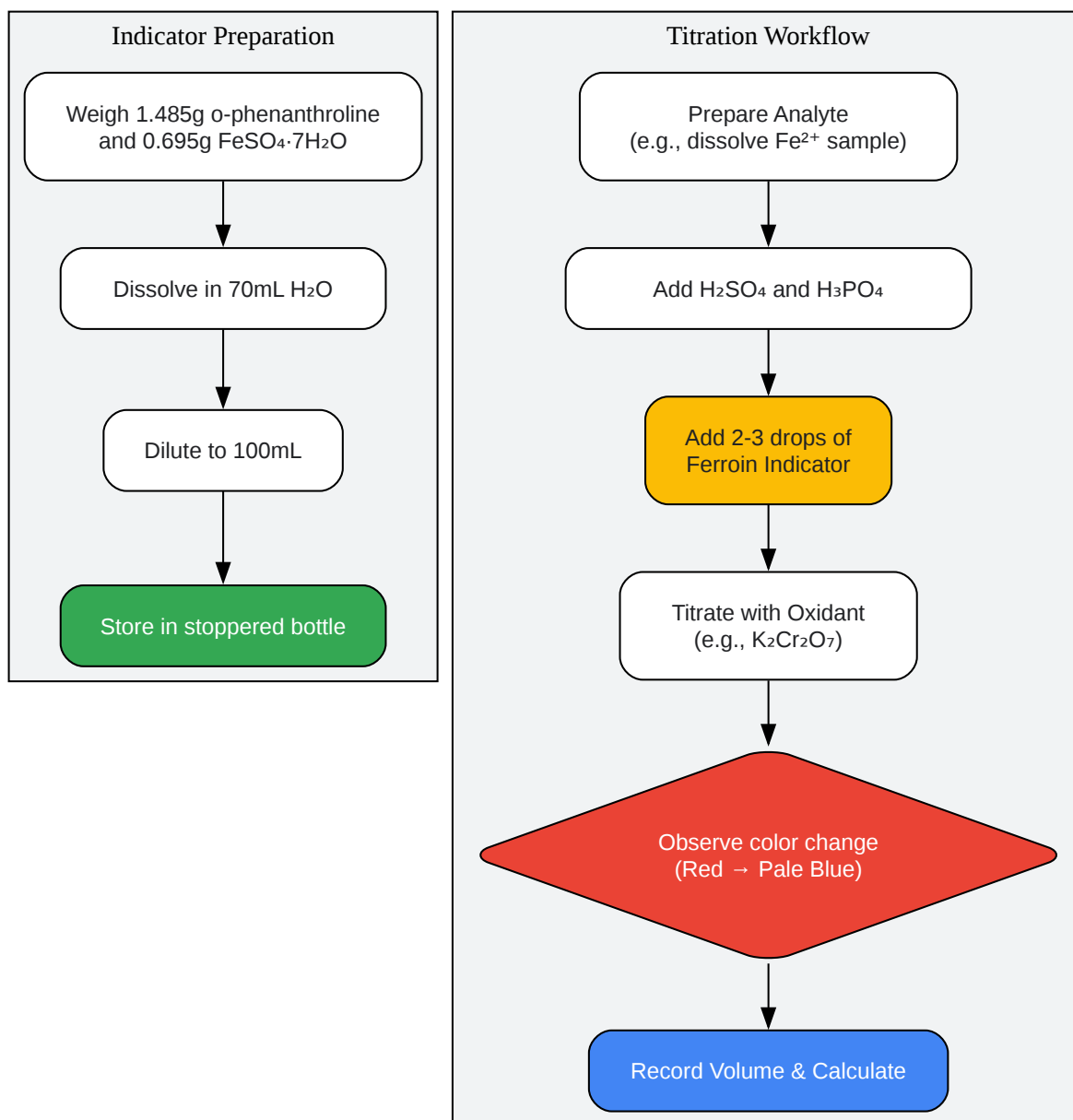
Materials:

- Dihydroartemisinin (DHA) sample
- Standardized cerium(IV) sulfate solution
- Standardized ferrous ammonium sulfate (FAS) solution
- Ferroin indicator solution

- Sulfuric acid (H_2SO_4)
- Erlenmeyer flasks, pipettes, burette

Procedure:

- Accurately transfer an aliquot of the DHA sample solution into a 100 mL Erlenmeyer flask.
- Add a known excess of the standard cerium(IV) sulfate solution to the flask, followed by 5 mL of 2N sulfuric acid.
- Allow the reaction to proceed for approximately 15 minutes to ensure complete oxidation of the DHA.[\[17\]](#)
- Add 1-2 drops of ferroin indicator to the solution.
- Back-titrate the excess, unreacted cerium(IV) sulfate with the standardized ferrous ammonium sulfate (FAS) solution.
- The endpoint is marked by a sharp color change from a pale blue (or sky blue) to a reddish-brown as the first excess of Fe^{2+} reduces the ferriin back to ferroin.[\[17\]](#)
- A blank titration should be performed under the same conditions, omitting the DHA sample.
- The amount of cerium(IV) that reacted with the DHA is calculated by subtracting the amount consumed in the back-titration from the initial amount added.



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General workflow for preparation and use of ferroin.

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